Three Orthogonal Reactive Sites Enable Sequential Functionalization Not Possible with 4-Methyl or 4-H Analogs
2,6-Dichloro-4-(chloromethyl)nicotinonitrile possesses three electrophilic sites with distinct reactivity profiles: aromatic chlorines at C2 and C6 (susceptible to SNAr and cross-coupling), and a benzylic chloromethyl group at C4 (susceptible to nucleophilic displacement) . In contrast, 2,6-dichloro-4-methylnicotinonitrile contains only two reactive sites (C2 and C6 aromatic chlorines), as the 4-methyl group is inert to nucleophilic substitution . 2,6-Dichloronicotinonitrile lacks any substituent at the 4-position, offering only two sites for derivatization [1]. This structural distinction translates to a quantifiable difference in synthetic versatility: the target compound supports three sequential, orthogonal functionalization steps versus two for the comparators.
| Evidence Dimension | Number of electrophilic reactive sites |
|---|---|
| Target Compound Data | 3 (C2 aromatic Cl, C6 aromatic Cl, C4 benzylic CH2Cl) |
| Comparator Or Baseline | 2,6-Dichloro-4-methylnicotinonitrile: 2 sites (C2 and C6 aromatic Cl); 2,6-Dichloronicotinonitrile: 2 sites (C2 and C6 aromatic Cl) |
| Quantified Difference | +1 reactive site relative to comparators |
| Conditions | Structural analysis based on functional group composition; reactivity inferred from established SNAr and benzylic substitution chemistry |
Why This Matters
Procurement of this compound over the 4-methyl or 4-H analogs enables three sequential derivatization steps from a single starting material, reducing synthetic step count and overall material costs in library synthesis campaigns.
- [1] PubChem. (2024). 2,6-Dichloronicotinonitrile. National Center for Biotechnology Information. CID: 273425. View Source
